1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Description

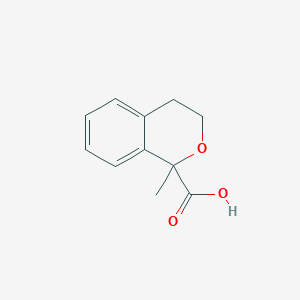

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydroisochromene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(10(12)13)9-5-3-2-4-8(9)6-7-14-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTBZOYHVWOFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936067-82-1 | |

| Record name | 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the target compound . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylic acid group and methyl-substituted benzopyran ring participate in redox reactions:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 1-methyl-3,4-dihydro-1H-2-benzopyran-1,2-dione | Forms diketone via α-C oxidation |

| Reduction | LiAlH₄ | 1-methyl-3,4-dihydro-1H-2-benzopyran-1-methanol | Carboxylic acid → primary alcohol |

Controlled oxidation preserves the benzopyran skeleton, while over-oxidation risks ring cleavage.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

Ester derivatives show enhanced membrane permeability in pharmacological studies .

Ring Modification Reactions

The dihydrobenzopyran core undergoes regioselective transformations:

Steric hindrance from the methyl group directs substitution to less hindered sites .

Acid-Catalyzed Rearrangements

Under strong acidic conditions:

-

Lactonization : Intramolecular esterification forms tricyclic lactones

-

Decarboxylation : Heating with H₂SO₄ yields 1-methyl-3,4-dihydro-1H-2-benzopyran

Biological Activity-Related Modifications

The compound serves as a precursor for pharmacologically active molecules:

-

Anticancer agents : Cu(I)-catalyzed click chemistry with triazoles

-

Anti-inflammatory derivatives : Sulfonation at C-8 hydroxylation sites

Mechanistic studies indicate its carboxyl group chelates metal ions in enzyme active sites, enabling rational drug design .

Key Stability Considerations

-

Thermal stability : Decomposes above 370°C

-

pH sensitivity : Stable in pH 4–8; decarboxylates under strongly acidic/basic conditions

-

Light sensitivity : Benzopyran ring undergoes [2+2] photodimerization under UV light

This reactivity profile positions this compound as a critical intermediate in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been investigated for its potential therapeutic applications due to its diverse biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been quantified using DPPH assays, with IC50 values comparable to established antioxidants like ascorbic acid. This property suggests potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Activity : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, positioning it as a candidate for treating inflammatory conditions.

- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and PC-3), with IC50 values ranging from 5.2 μM to 22.2 μM. It induces apoptosis in cancer cells through intrinsic apoptotic pathways .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, allowing chemists to create derivatives with tailored properties for specific applications .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for large-scale industrial applications where customized chemical properties are required .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains using agar diffusion methods. The results indicated significant inhibition zones, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Mechanism

In another investigation, researchers explored the anticancer effects of the compound on human breast cancer cells (MDA-MB-231). The study revealed that treatment with concentrations around 5 μM led to apoptosis via activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Oxo vs. Methyl : The 1-oxo analog (C₁₀H₈O₄) has higher polarity due to the ketone group, impacting solubility in polar solvents .

Biological Activity

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS Number: 1936067-82-1) is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 1-methyl-3,4-dihydroisochromene-1-carboxylic acid |

| Appearance | White powder |

| Storage Temperature | Room Temperature |

Structure

The structure of this compound features a carboxylic acid group that influences its chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, making it a versatile candidate for further modifications and applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study evaluating several benzopyran derivatives demonstrated that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

Case Study: Inhibition of Breast Cancer Cells

A specific case study revealed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets. It may modulate signaling pathways involved in inflammation and cell proliferation. Notably, its derivatives have been linked to the inhibition of enzymes associated with inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzopyran derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran | Moderate | Low | Moderate |

| Coumarin derivatives | Variable | High | Low |

This table illustrates that while some compounds exhibit high antimicrobial activity, others may be more effective as anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid?

- Methodological Answer: A common approach involves refluxing precursors (e.g., substituted benzopyran derivatives) with anhydrides or acylating agents. For example, analogous compounds like 6-acyloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acids are synthesized by reacting hydroxymethyl derivatives with anhydrides (e.g., propionic or butyric anhydride) under reflux, followed by cooling, filtration, and crystallization . Adjust reaction times (typically 3–6 hours) and stoichiometric ratios based on substituent reactivity. Purification via recrystallization in solvents like CHCl₃/petroleum ether is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Use a combination of ¹H NMR (to confirm substitution patterns and methyl group integration), IR spectroscopy (to identify carbonyl stretches for lactone, ester, and carboxylic acid groups), and elemental analysis (to verify empirical formulas). For example, IR peaks at 1740–1754 cm⁻¹ indicate ester/lactone C=O bonds, while 1689–1692 cm⁻¹ corresponds to carboxylic acid groups . Cross-validate results with melting point consistency (e.g., 174–176°C for propionoxymethyl derivatives) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer: Follow NIOSH/EN 166 standards for PPE:

- Eye/Face Protection : Safety glasses with side shields and face shields .

- Skin Protection : Inspect nitrile or neoprene gloves prior to use; avoid outer-surface contact during removal .

- Engineering Controls : Use fume hoods to minimize inhalation risks, especially during synthesis or high-temperature steps .

- First Aid : For skin contact, wash immediately with water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step reactions involving this compound?

- Methodological Answer:

- Variable Screening : Optimize reaction temperature (e.g., 80–120°C for anhydride reactions) and solvent polarity (e.g., CH₃CN/water for better solubility of intermediates) .

- Catalyst Use : Explore Lewis acids (e.g., BF₃·Et₂O) to accelerate acylation steps.

- Purity Monitoring : Use TLC or HPLC to track intermediate purity; repurify via column chromatography if side products exceed 5% .

Q. How should discrepancies in reported melting points (e.g., 212°C vs. 174°C) be resolved?

- Methodological Answer:

- Recrystallization Validation : Recrystallize the compound in solvents like CHCl₃ or acetonitrile to ensure polymorphic consistency .

- Impurity Analysis : Perform GC-MS to detect trace solvents or byproducts (e.g., unreacted anhydrides) that may depress melting points .

- Cross-Study Comparison : Check for differences in substituents (e.g., fluorine vs. methyl groups) that alter thermal stability .

Q. What strategies mitigate instability during long-term storage of this compound?

- Methodological Answer:

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants (e.g., silica gel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.